

# An In-depth Technical Guide to Methylcyclobutane

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## Compound of Interest

Compound Name: **Methylcyclobutane**

Cat. No.: **B3344168**

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This guide provides a comprehensive overview of the chemical and physical properties of **methylcyclobutane**, tailored for researchers, scientists, and professionals in drug development. It includes key chemical data, safety information, and illustrative diagrams to support its application in scientific endeavors.

## Chemical Identity and Identifiers

**Methylcyclobutane** is a saturated hydrocarbon belonging to the cycloalkane family, characterized by a four-membered cyclobutane ring with an attached methyl group.<sup>[1]</sup> Its unique structural properties make it a subject of interest in organic chemistry and a building block for more complex molecules.<sup>[1]</sup>

Identifier	Value
CAS Number	598-61-8 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	70.13 g/mol <a href="#">[4]</a>
IUPAC Name	Methylcyclobutane <a href="#">[3]</a>
Synonyms	1-Methylcyclobutane <a href="#">[3]</a> <a href="#">[5]</a>
InChI	InChI=1S/C5H10/c1-5-3-2-4-5/h5H,2-4H2,1H3 <a href="#">[3]</a> <a href="#">[5]</a>
InChIKey	BDJAEZRIGNCQBZ-UHFFFAOYSA-N <a href="#">[3]</a> <a href="#">[5]</a>
Canonical SMILES	CC1CCC1 <a href="#">[2]</a> <a href="#">[6]</a>

## Physicochemical Properties

**Methylcyclobutane** is a colorless, volatile liquid with a faint, gasoline-like odor at room temperature.[\[1\]](#)[\[7\]](#) It is a nonpolar molecule, leading to low solubility in polar solvents like water, but higher solubility in nonpolar organic solvents such as hexane, ether, and benzene.[\[7\]](#)

Property	Value	Unit
Boiling Point	36.3 <a href="#">[2]</a>	°C
Melting Point	-134.55 <a href="#">[2]</a>	°C
Density	0.77 <a href="#">[2]</a>	g/cm <sup>3</sup>
Vapor Pressure	506	mmHg at 25°C <a href="#">[2]</a>
Refractive Index	1.3810 <a href="#">[2]</a>	
LogP (Octanol/Water Partition Coefficient)	1.80640 <a href="#">[2]</a>	

## Thermodynamic Data

The thermodynamic properties of **methylcyclobutane** are crucial for understanding its stability and reactivity. The following data is available from the NIST Chemistry WebBook.[\[5\]](#)[\[6\]](#)

Property	Value	Unit
Standard Gas Enthalpy of Combustion ( $\Delta cH^\circ_{\text{gas}}$ )	$-3352.00 \pm 1.30$ <a href="#">[6]</a>	kJ/mol
Enthalpy of Formation at Standard Conditions ( $\Delta fH^\circ_{\text{gas}}$ )	$-58.7 \pm 1.3$	kJ/mol
Enthalpy of Vaporization at Standard Conditions ( $\Delta \text{vap}H^\circ$ )	$28.2 \pm 0.2$	kJ/mol
Ionization Energy (IE)	10.1	eV

Note: Additional thermodynamic data such as ideal gas heat capacity and enthalpy of fusion are also available through the NIST WebBook.[\[5\]](#)[\[6\]](#)

## Safety and Hazard Information

**Methylcyclobutane** is a flammable liquid.[\[7\]](#) Handling should be performed in accordance with good industrial hygiene and safety practices.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed. <a href="#">[8]</a> <a href="#">[9]</a>
Skin Corrosion/Irritation	2	H315: Causes skin irritation. <a href="#">[8]</a> <a href="#">[9]</a>
Serious Eye Damage/Eye Irritation	2A	H319: Causes serious eye irritation. <a href="#">[8]</a> <a href="#">[9]</a>
Specific Target Organ Toxicity, Single Exposure	3	H335: May cause respiratory irritation. <a href="#">[8]</a> <a href="#">[9]</a>

GHS Pictogram:

-  alt text

Precautionary Statements:

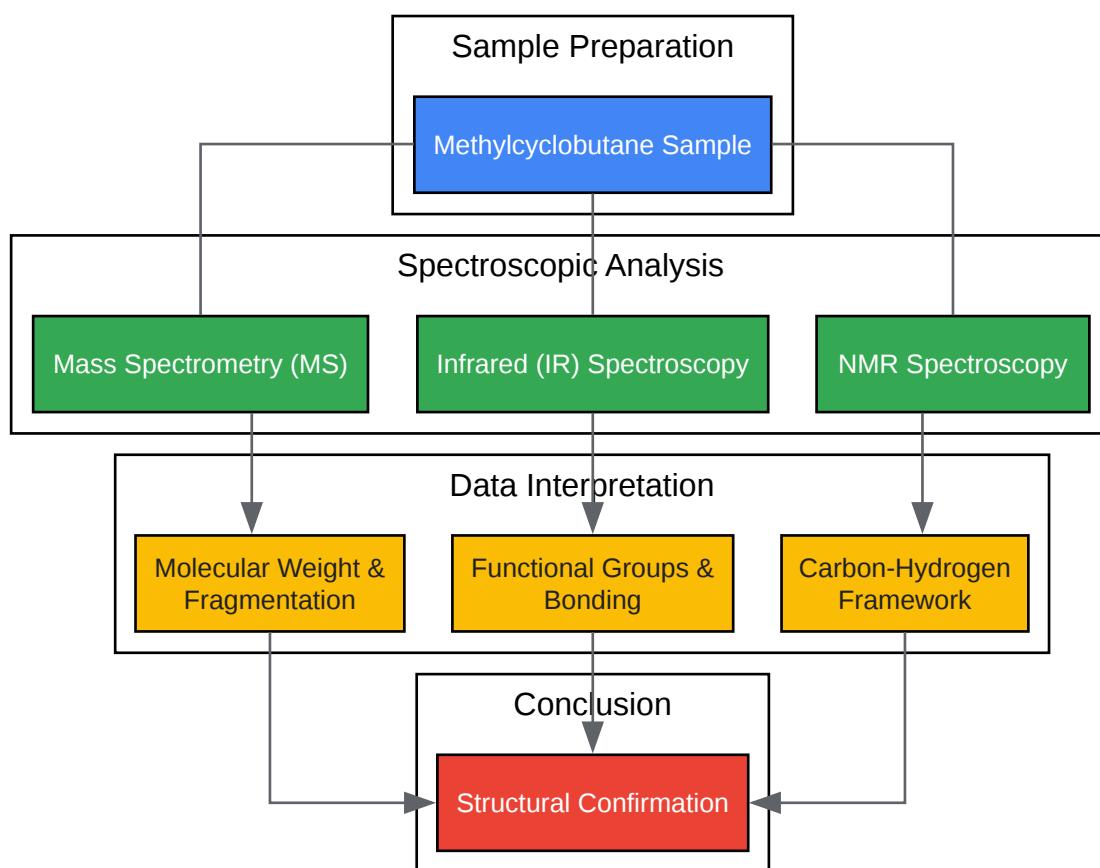
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of **methylcyclobutane**.

- Mass Spectrometry: The electron ionization (EI) mass spectrum of **methylcyclobutane** is available through the NIST Chemistry WebBook.[5][10] This data is crucial for determining the molecular weight and fragmentation pattern of the molecule.
- Infrared (IR) Spectroscopy: The gas-phase IR spectrum of **methylcyclobutane** is also available from the NIST/EPA Gas-Phase Infrared Database.[5] This spectrum provides information about the vibrational modes of the molecule, corresponding to its specific chemical bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^{13}\text{C}$  NMR spectral data for **methylcyclobutane** is available in spectral libraries.[11]

The following diagram outlines a general workflow for the spectroscopic analysis of a chemical sample like **methylcyclobutane**.



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Caption: A generalized workflow for spectroscopic analysis.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **methylcyclobutane** are not readily available in public literature. However, protocols for related reactions, such as the halogenation of **methylcyclobutane**, can be described.

Protocol: Free-Radical Bromination of **Methylcyclobutane** (Illustrative)

This protocol is a generalized procedure based on the known reactivity of alkanes. The bromination of **methylcyclobutane** is expected to yield **1-bromo-1-methylcyclobutane** as the major product due to the higher stability of the tertiary radical intermediate.[12]

- Objective: To synthesize **1-bromo-1-methylcyclobutane** via free-radical substitution.

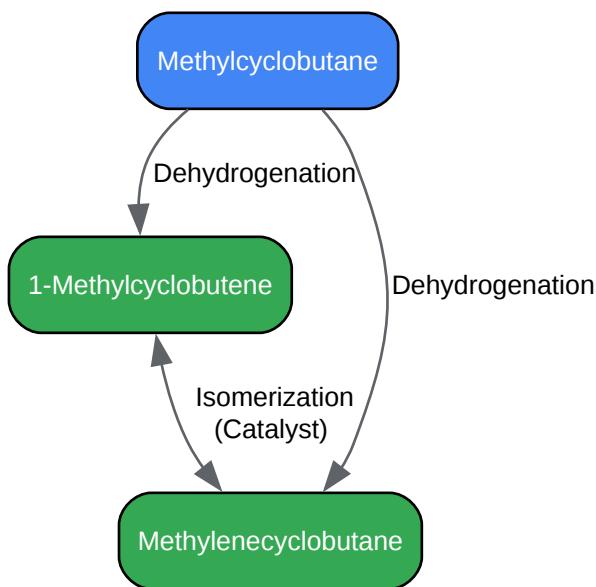
- Materials:
  - **Methylcyclobutane**
  - N-Bromosuccinimide (NBS)
  - Carbon tetrachloride (CCl<sub>4</sub>) (or a less toxic solvent)
  - Radical initiator (e.g., AIBN or benzoyl peroxide)
  - Light source (e.g., UV lamp)
- Procedure:
  - Initiation: A solution of **methylcyclobutane** and NBS in CCl<sub>4</sub> is prepared in a reaction vessel equipped with a reflux condenser. A catalytic amount of a radical initiator is added. The reaction is initiated by exposing the mixture to a UV light source.
  - Propagation: The reaction mixture is heated to reflux to sustain the radical chain reaction. The bromine radical selectively abstracts the tertiary hydrogen from **methylcyclobutane**, forming a stable tertiary radical. This radical then reacts with Br<sub>2</sub> (formed in situ from NBS) to produce the monobrominated product and a new bromine radical.
  - Work-up: After the reaction is complete (monitored by GC or TLC), the mixture is cooled to room temperature. The succinimide byproduct is removed by filtration.
  - Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by fractional distillation to isolate the 1-bromo-1-**methylcyclobutane**.
- Characterization: The final product is characterized using spectroscopic methods (NMR, IR, and MS) to confirm its structure and purity.

## Chemical Reactions and Pathways

**Methylcyclobutane** and its derivatives can undergo several types of reactions, which are of interest in synthetic chemistry.

- Isomerization: In the presence of a catalyst like sodium-alumina, isomers of **methylcyclobutane** can be interconverted. For instance, an equilibrium can be established between 1-methylcyclobutene, methylenecyclobutane, and 3-methylcyclobutene, although the formation of 3-methylcyclobutene is energetically unfavorable.[13]
- Halogenation: As described in the protocol above, **methylcyclobutane** can undergo free-radical halogenation (e.g., chlorination or bromination).[12][14] The reaction proceeds via a radical chain mechanism, with a preference for substitution at the tertiary carbon atom.
- Ring-Expansion Reactions: Under certain conditions, such as in E1 elimination reactions of substituted **methylcyclobutanes**, ring expansion can occur. This is driven by the relief of ring strain in the four-membered ring, leading to the formation of a more stable five-membered ring system.[15]

The following diagram illustrates the relationship between **methylcyclobutane** and its isomers.



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Caption: Isomeric relationships of C5H10 cycloalkanes.

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